2,5-Bis(trifluoromethyl)-3-fluoroaniline
Description
Historical Context and Development
The development of 2,5-bis(trifluoromethyl)-3-fluoroaniline reflects advancements in organofluorine chemistry over the past two decades. While its exact first synthesis date is not explicitly documented in public literature, its structural analogs, such as 2,5-bis(trifluoromethyl)aniline (CAS 328-93-8), have been studied since the early 2000s. The compound emerged as part of broader efforts to optimize fluorinated aromatic amines for pharmaceutical and agrochemical applications, leveraging the unique electronic and steric properties of trifluoromethyl (-CF₃) and fluorine substituents.
Key milestones include its inclusion in patent applications for synthetic methodologies, such as the palladium-catalyzed coupling reactions described in CN110885290A (2019), which highlight industrial interest in scalable routes to trifluoromethyl-substituted anilines. The compound’s synthesis often involves multi-step halogenation and amination processes, as evidenced by protocols utilizing electrophilic aromatic substitution and transition metal catalysis.
Nomenclature and Chemical Classification
The systematic IUPAC name for this compound is 3-fluoro-2,5-bis(trifluoromethyl)aniline , reflecting the positions of the fluorine and trifluoromethyl groups on the benzene ring. Its molecular formula is C₈H₄F₇N , with a molecular weight of 247.11 g/mol . Alternative synonyms include This compound and 1807120-46-2 (CAS Registry Number).
Structurally, it belongs to the class of fluorinated aromatic amines , characterized by:
- A benzene core substituted with electron-withdrawing groups (-CF₃ and -F).
- An amino (-NH₂) group at the 1-position, enabling participation in condensation and coupling reactions.
A comparative analysis of related compounds is provided below:
Significance in Organofluorine Chemistry
The compound’s significance stems from the synergistic effects of its substituents:
- Trifluoromethyl Groups : The -CF₃ groups enhance lipophilicity and metabolic stability, making the compound a valuable intermediate in drug design. Their strong electron-withdrawing nature also directs regioselectivity in subsequent reactions, such as electrophilic substitutions.
- Fluorine Atom : The -F substituent further polarizes the aromatic ring, influencing intermolecular interactions and binding affinity in biological systems.
In synthetic chemistry, it serves as a precursor for:
Position in Contemporary Chemical Research
Recent studies emphasize its role in catalytic trifluoromethylation and multicomponent coupling reactions . For example, metallaphotoredox strategies enable the incorporation of -CF₃ groups into complex architectures, as demonstrated in the synthesis of N-trifluoroalkyl anilines. Additionally, its use in transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura and Buchwald-Hartwig reactions) underscores its versatility in constructing carbon-heteroatom bonds.
Emerging applications include:
- Photoredox catalysis : Leveraging the compound’s electronic properties for light-mediated transformations.
- Bioconjugation : Functionalizing biomolecules via its amino group.
Ongoing research aims to address challenges such as scalability and environmental impact , with a focus on greener synthetic routes and catalytic recycling.
Properties
IUPAC Name |
3-fluoro-2,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F7N/c9-4-1-3(7(10,11)12)2-5(16)6(4)8(13,14)15/h1-2H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMZMBAHIWCLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 1,4-bis(trifluoromethyl)benzene
-
- Nitrating agent: 100% nitric acid.
- Solvent: Sulfuric acid or fuming sulfuric acid with sulfur trioxide content up to 20 mass%.
- Temperature: 90 to 105°C.
Process Description:
Nitration proceeds by reacting 1,4-bis(trifluoromethyl)benzene with nitric acid in a sulfuric acid medium. The sulfuric acid concentration is critical, with a preferred range of 91 to 100 mass% for sulfuric acid or fuming sulfuric acid with controlled SO3 content. This medium facilitates electrophilic substitution to introduce the nitro group at the 2,5-positions relative to the trifluoromethyl groups.-
- Yield of 2,5-bis(trifluoromethyl)nitrobenzene can reach approximately 35% under optimized conditions, which is a significant improvement over earlier methods yielding about 14%.
- The process uses industrially available starting materials and relatively simple handling conditions.
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting Material | 1,4-bis(trifluoromethyl)benzene | Commercially available |
| Nitrating Agent | 100% nitric acid | Concentrated for effective nitration |
| Solvent | Sulfuric acid (91-100%) or fuming sulfuric acid (SO3 ≤ 20%) | Essential for reaction efficiency |
| Temperature | 90-105 °C | Controlled to optimize yield |
| Yield | ~35% | Improved over previous methods |
Reduction of 2,5-bis(trifluoromethyl)nitrobenzene to 2,5-bis(trifluoromethyl)aniline
-
- Common reducing agents include catalytic hydrogenation using Raney nickel or other hydrogenation catalysts.
- Alternative chemical reductions reported in literature (e.g., Can. J. Chem., 50(4), 581 (1972)) may be employed.
Process Description:
The nitro group is converted to an amine group through catalytic hydrogenation under hydrogen atmosphere. The reaction conditions are adjusted to avoid over-reduction or side reactions involving the trifluoromethyl groups.-
- Reduction is a well-established step with high selectivity and yield.
- The purity of the resulting aniline derivative is critical for subsequent fluorination steps.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trifluoromethyl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
2,5-Bis(trifluoromethyl)-3-fluoroaniline has shown potential in drug development due to its biological activity:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains. Its mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Anticancer Activity : Research highlights its potential as an anticancer agent through targeted interactions with enzymes involved in cancer metabolism .
Agrochemicals
The compound is being investigated for use in agrochemicals due to its effectiveness against pests and diseases affecting crops. Its fluorinated structure enhances its efficacy and stability in agricultural formulations .
Materials Science
In materials science, this compound is utilized in the development of high-performance polymers and coatings:
- Fluorinated Polymers : The compound acts as a building block for synthesizing fluorinated polymers with enhanced chemical resistance and thermal stability .
- Coatings : Its unique properties are leveraged to create coatings that exhibit low friction and high durability, suitable for industrial applications.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a new class of antimicrobial agents.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The research focused on its interaction with specific enzymes involved in tumor growth, suggesting mechanisms for future therapeutic applications .
Mechanism of Action
The mechanism of action of 2,5-Bis(trifluoromethyl)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
3,5-Bis(trifluoromethyl)aniline (CAS 328-74-5)
The 3,5-isomer shares the same molecular formula (C₈H₅F₆N ) and weight (229.12 g/mol ) but differs in substituent positions. Key distinctions include:
- Reactivity : The 3,5-substitution pattern creates a symmetrical structure, enhancing its utility in coordination chemistry and catalysis. In contrast, the 2,5-isomer’s asymmetry makes it more reactive in electrophilic substitutions .
- Applications : 3,5-Bis(trifluoromethyl)aniline is a precursor for IMD-0354 (a kinase inhibitor) and fluorinated polymers, whereas the 2,5-isomer is preferred in synthesizing liquid crystals and surfactants .
- Price : Higher cost (JPY 5,400/10mL vs. JPY 9,500/25g for the 2,5-isomer), reflecting its specialized applications .
Table 1: Comparative Properties of Bis(trifluoromethyl)aniline Isomers
Other Structural Analogs
(a) 2-Methyl-3,5-bis(trifluoromethyl)aniline (CAS 243128-44-1)
- Similarity Score : 0.84 (structural) .
- Key Difference : A methyl group at the 2-position reduces steric hindrance compared to the 2,5-CF₃ isomer, favoring nucleophilic reactions .
(b) 5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6)
Biological Activity
2,5-Bis(trifluoromethyl)-3-fluoroaniline (CAS No. 1807120-46-2) is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique trifluoromethyl groups and the fluoro substituent on the aniline ring significantly influence its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Two trifluoromethyl groups at the 2 and 5 positions.
- One fluoro group at the 3 position.
This configuration enhances lipophilicity and alters electronic properties, potentially affecting its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, a class of anilino-naphthoquinones has shown promising results as EGFR inhibitors, with IC50 values in the nanomolar range . While specific data on this compound's anticancer activity is limited, its structural analogs suggest potential efficacy against various cancer cell lines.
Antibacterial Activity
Fluorinated anilines are known for their antibacterial properties. A comparative study revealed that certain aniline derivatives exhibited enhanced activity against Gram-positive bacteria, outperforming traditional antibiotics like vancomycin . Although direct studies on this compound are scarce, the presence of trifluoromethyl groups is often associated with increased biological potency.
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups may facilitate stronger binding interactions through enhanced hydrophobicity and electron-withdrawing effects. This can lead to alterations in enzyme kinetics or receptor signaling pathways.
Case Studies
- In Vitro Studies : Preliminary in vitro studies on structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines including lung carcinoma (A549) and breast cancer (MDA-MB-231). These studies indicate a potential for further exploration into the anticancer properties of this compound.
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the aniline structure significantly affect biological activity. For example, substituents at specific positions can enhance or diminish activity against targeted pathways . This highlights the importance of structural optimization in developing new therapeutic agents.
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,5-Bis(trifluoromethyl)-3-fluoroaniline, and how can reaction yield be optimized?
- Synthesis Approach : The compound is typically synthesized via multi-step halogenation and amination reactions. A common route involves nitration of a fluorinated benzene derivative followed by catalytic reduction to the amine.
- Yield Optimization :
- Use anhydrous conditions to minimize hydrolysis of intermediates.
- Employ palladium-based catalysts (e.g., Pd/C) for efficient nitro-group reduction.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates.
- Thermodynamic data (e.g., boiling point under reduced pressure: 358 K at 0.020 bar) can guide distillation-based purification .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- is critical for resolving trifluoromethyl (-CF) and fluorine substituents. Chemical shifts for -CF groups typically appear between -60 to -70 ppm.
- can confirm aromatic proton environments and amine (-NH) integration.
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for ventilation .
- Storage : Store in a cool, dry place away from oxidizers and strong acids.
- Emergency Measures :
- For inhalation: Move to fresh air; administer artificial respiration if needed.
- For skin contact: Wash with soap and water; remove contaminated clothing .
Advanced Research Questions
Q. How do the electron-withdrawing groups (-CF, -F) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
- Mechanistic Insight : The -CF groups at the 2- and 5-positions deactivate the benzene ring via inductive effects, directing EAS to the less hindered 4-position (meta to -NH).
- Experimental Design :
- Perform nitration or halogenation reactions under controlled conditions (e.g., HNO/HSO for nitration).
- Analyze regioselectivity using to track substituent positions .
Q. What methodologies are effective for degrading this compound in pharmaceutical wastewater?
- Advanced Oxidation Processes (AOPs) :
- Use carbon-nitrogen-doped zinc-titanium nanoparticles (CN-Zn/TiO) under UV light to degrade the compound via hydroxyl radical () pathways.
- Optimize pH (6–8) and catalyst loading (1–2 g/L) for maximum efficiency .
- Analytical Validation : Monitor degradation intermediates using LC-MS to confirm breakdown products.
Q. How can computational chemistry predict the compound’s electronic properties and stability under varying conditions?
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Simulate thermochemical stability using Gibbs free energy () data from reaction thermochemistry studies (e.g., proton affinity: 1456 kJ/mol) .
- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility.
Q. How should researchers address contradictions in thermodynamic data (e.g., boiling points) from different sources?
- Data Validation :
- Cross-reference experimental measurements (e.g., reduced-pressure boiling points: 358 K at 0.020 bar) with computational predictions .
- Replicate key experiments under standardized conditions (e.g., ASTM methods).
- Root-Cause Analysis : Investigate impurities (e.g., residual solvents) or instrumentation calibration errors.
Key Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
